molecular formula C16H17FN2O4S2 B2774680 Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895262-93-8

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2774680
CAS No.: 895262-93-8
M. Wt: 384.44
InChI Key: HXEPYIUDEIYUHQ-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfonyl group and a piperazine moiety

Properties

IUPAC Name

methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-23-16(20)15-14(6-11-24-15)25(21,22)19-9-7-18(8-10-19)13-5-3-2-4-12(13)17/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEPYIUDEIYUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine. This can be achieved through the reaction of 2-fluoroaniline with piperazine under appropriate conditions.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This is done by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with Thiophene Carboxylate: The final step involves coupling the sulfonylated piperazine with methyl thiophene-2-carboxylate. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C20H19FN2O4S
Molecular Weight: 434.51 g/mol
CAS Number: 899725-38-3

This compound features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and anti-cancer properties. The piperazine moiety contributes to its pharmacological profile by enhancing receptor binding and activity.

Antidepressant Activity

Research has indicated that compounds similar to Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate exhibit significant antidepressant effects. The piperazine group is crucial for serotonin receptor modulation, which is essential for antidepressant activity. A study highlighted that derivatives of piperazine showed promising results in increasing serotonin levels in the brain, suggesting potential therapeutic applications in depression treatment .

Anticancer Properties

The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Thiophene derivatives have been documented to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound effectively reduced the viability of cancer cell lines, including breast and lung cancers, by targeting specific signaling pathways .

Antimicrobial Activity

The sulfonamide group present in the compound enhances its antimicrobial properties. Studies have shown that similar compounds exhibit significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial folic acid synthesis, an essential process for bacterial growth and replication .

Case Studies

Study Application Findings Reference
Study AAntidepressantIncreased serotonin levels; improved mood in animal models
Study BAnticancerReduced viability in breast cancer cell lines; apoptosis induction
Study CAntimicrobialEffective against E. coli; inhibition of folic acid synthesis

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-{[4-(2-bromophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 3-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can significantly influence its chemical properties, such as its lipophilicity and metabolic stability. Fluorine atoms are known to enhance the bioavailability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.

Biological Activity

Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structural formula is characterized by the following components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its biological activity.
  • Sulfonyl Group : This functional group plays a crucial role in the compound's interaction with biological targets.
  • Thiophene Moiety : A five-membered ring containing sulfur, contributing to the compound's unique properties.

The molecular formula is C23H24FN3O4SC_{23}H_{24}FN_3O_4S with a molecular weight of approximately 489.6 g/mol. Its structural complexity suggests significant potential for various biological interactions.

This compound primarily functions as an inhibitor of equilibrative nucleoside transporters (ENT1 and ENT2) . These transporters are integral to cellular processes involving nucleoside metabolism, impacting:

  • Nucleotide Synthesis : By modulating the levels of nucleotides within cells, the compound influences DNA replication and RNA transcription.
  • Cellular Metabolism : Alterations in nucleotide levels can affect energy metabolism and overall cell function.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that it can inhibit the growth of certain cancer cell lines by affecting nucleoside transport, thereby disrupting cellular proliferation.
  • Neuropharmacological Effects : Its piperazine component suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInhibition of cancer cell growth
NeuropharmacologicalPotential effects on CNS disorders
Inhibition of ENTsModulation of nucleoside transport

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that the compound effectively inhibited ENT1 and ENT2 in various cell lines, leading to altered nucleotide levels. This alteration was linked to reduced cell viability in tumor models, indicating its potential as an antitumor agent .
  • Pharmacological Evaluation : Further evaluations revealed that modifications to the compound's structure could enhance its selectivity and potency against specific targets. For instance, derivatives with different substituents on the piperazine ring exhibited varied inhibitory effects on nucleoside transporters .
  • Toxicity Assessments : Toxicological studies indicated that this compound showed low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in medicinal chemistry .

Q & A

Q. What are the key synthetic routes for Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate, and how do reaction conditions influence yield?

A common approach involves coupling a sulfonyl chloride intermediate (e.g., thiophene-2-carboxylate sulfonyl chloride) with 4-(2-fluorophenyl)piperazine. For example:

Sulfonylation : React thiophene-2-carboxylate sulfonyl chloride with 4-(2-fluorophenyl)piperazine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .

Esterification : Protect the carboxylic acid group early in the synthesis to avoid side reactions.

  • Critical parameters : Temperature (0–25°C), solvent polarity, and stoichiometry of the piperazine derivative. Yields drop significantly if moisture is present during sulfonylation.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • NMR : The ¹H NMR spectrum should show distinct signals for the 2-fluorophenyl group (δ 7.1–7.4 ppm), piperazine protons (δ 2.5–3.5 ppm), and thiophene ring protons (δ 6.8–7.0 ppm).
  • X-ray crystallography : Single-crystal analysis confirms the E-configuration of the sulfonyl-piperazine linkage and chair conformation of the piperazine ring (puckering parameters: Q = 0.498 Å, θ = 8.6°, φ = 136°) . Hydrogen bonding (C–H···O/F) stabilizes the crystal lattice .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets such as JNK3 (c-Jun N-terminal kinase), where the fluorophenyl group may occupy hydrophobic pockets. Compare with analogs like methyl 3-(2-(4-(trifluoromethyl)phenyl)acetamido)thiophene-2-carboxylate, which shows JNK1/JNK3 inhibition .
  • MD simulations : Assess stability of the sulfonyl-piperazine moiety in aqueous vs. lipid bilayer environments. The 2-fluorophenyl group enhances membrane permeability due to its lipophilicity (logP ~3.5) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

  • Assay standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
  • SAR analysis : Compare structural analogs (e.g., 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide, IC50 = 5.46 µM) to identify critical substituents. Fluorine at the 2-position may enhance target binding via electrostatic interactions .

Q. What challenges arise in refining the compound’s crystal structure using SHELX, and how are they addressed?

  • Disorder : The 2-fluorophenyl group may exhibit rotational disorder. Apply restraints (e.g., DFIX, DANG) to maintain bond lengths/angles during refinement .
  • Hydrogen bonding : Use SHELXL’s HFIX command to model C–H···F interactions. Refinement statistics (R1 > 0.05) may indicate twinning; apply TWIN commands if necessary .

Q. How does the piperazine ring’s puckering conformation affect the compound’s pharmacodynamic profile?

  • Puckering analysis : Use Cremer-Pople parameters (Q, θ, φ) to quantify deviations from planarity. A chair conformation (θ ≈ 0°) optimizes steric compatibility with flat binding pockets (e.g., serotonin receptors) .
  • Dynamic effects : Variable puckering in solution (observed via VT-NMR) may influence binding kinetics.

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

StepSolventTemp (°C)CatalystYield (%)Reference
SulfonylationDCM0Et₃N72
SulfonylationTHF25DIPEA65
EsterificationMeOHRefluxH₂SO₄88

Q. Table 2. Key Crystallographic Parameters

ParameterValueReference
Space groupP2₁/c
Z’1
R1/wR20.063/0.160
C–C bond length (avg)1.488 Å

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